molecular formula C8H5ClN2 B175051 6-Chlorocinnoline CAS No. 17404-91-0

6-Chlorocinnoline

Cat. No.: B175051
CAS No.: 17404-91-0
M. Wt: 164.59 g/mol
InChI Key: REPNIMYLGTZTNU-UHFFFAOYSA-N
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Description

6-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5ClN2. It is a derivative of cinnoline, where a chlorine atom is substituted at the sixth position of the cinnoline ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorocinnoline can be synthesized through various methods. One common approach involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of phosphorus oxychloride. The reaction proceeds through cyclization and chlorination steps to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions typically include elevated temperatures and the use of catalysts to accelerate the reaction rate .

Mechanism of Action

The mechanism of action of 6-Chlorocinnoline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

6-Chlorocinnoline can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

6-Chlorocinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C9H6ClN, belongs to the class of chlorinated heterocycles. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H6ClN
Molecular Weight165.60 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

The anticancer activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of PI3K Pathway : Similar to other chloroquinoline derivatives, this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines, including lung (A549), cervical (HeLa), colorectal (LoVo), and breast (MDA-MB-231) cancer cells.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A549 (Lung)44.34DCF: 50
HeLa (Cervical)30.92DCF: 40
LoVo (Colorectal)28.82DCF: 45
MDA-MB-231 (Breast)26.54DCF: 35

The IC50 values indicate that this compound exhibits lower concentrations required to inhibit cell viability compared to the reference drug, suggesting its potential as a more effective therapeutic agent.

Study on Anticancer Properties

A study published in Pharmaceutical Research investigated various chloroquinoline derivatives, including this compound, for their anticancer properties. The results demonstrated significant cytotoxicity against multiple cancer cell lines with enhanced activity compared to standard treatments .

Key Findings:

  • Enhanced Activity : Compounds similar to this compound were found to be more effective than traditional chemotherapeutics.
  • Mechanistic Insights : The study provided insights into the molecular interactions between these compounds and their targets, emphasizing the role of structural modifications in enhancing biological activity.

Experimental Techniques Used

Researchers utilized various experimental techniques such as:

  • In Vitro Cytotoxicity Assays : To determine the effectiveness against cancer cell lines.
  • Molecular Docking Studies : To predict binding affinities and elucidate mechanisms of action at the molecular level .

Properties

IUPAC Name

6-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNIMYLGTZTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627070
Record name 6-Chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17404-91-0
Record name 6-Chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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